4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3S/c1-15(2)20(18,19)14-10-7-12(17)16(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCKDROWZQHXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with dimethylsulfamoyl chloride to form the intermediate 4-fluoro-N,N-dimethylsulfamoylaniline. This intermediate is then subjected to cyclization with a suitable reagent, such as phosgene or triphosgene, to form the pyrrolidin-2-one ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The dimethylsulfamoylamino group in the target compound introduces a sulfonamide functional group, which is absent in analogs like 4a (triazole-thioxo) or S-73 (piperazine). Sulfonamides are known to improve solubility and binding to enzymes like carbonic anhydrases .
- Fluorophenyl Position : The 4-fluorophenyl group in the target compound vs. the 3-fluorophenyl isomer () affects steric and electronic interactions. 4-Fluorophenyl derivatives often exhibit better metabolic stability due to reduced susceptibility to oxidative metabolism .
Pharmacological Comparisons
Antioxidant Activity:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one () exhibits 1.5× higher antioxidant activity than ascorbic acid. The thioxo-oxadiazole group is critical for radical scavenging .
- Target Compound : The dimethylsulfamoyl group may reduce antioxidant efficacy compared to thioxo derivatives but could improve stability in vivo.
Antiarrhythmic Activity:
- S-73 () shows potent α1-adrenolytic activity due to its piperazine-butyl chain, which facilitates receptor interaction .
Metabolic Stability:
- 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one () lacks a sulfonamide group, making it more prone to Phase I metabolism (e.g., hydroxylation) compared to the target compound .
Crystallographic and Conformational Comparisons
- Isostructural Thiazoles (): Fluorophenyl-containing thiazoles adopt planar conformations with perpendicular fluorophenyl groups, influencing packing efficiency and solubility .
- Target Compound: The pyrrolidinone ring’s rigidity and sulfonamide polarity likely promote distinct crystal packing and solubility profiles.
Biological Activity
The compound 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrrolidinone ring substituted with a dimethylsulfamoyl group and a fluorophenyl moiety, which is hypothesized to influence its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems:
- Dopamine Reuptake Inhibition : Analogous compounds have shown selective inhibition of dopamine transporters (DAT), which could be beneficial in treating disorders like ADHD and substance use disorders .
- GABA-A Receptor Modulation : Similar structures have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, potentially offering therapeutic avenues for anxiety and seizure disorders .
Antidepressant Effects
Studies have demonstrated that derivatives with similar structural features can exhibit antidepressant-like effects in animal models. These effects are often linked to enhanced serotonergic and dopaminergic neurotransmission.
Neuroprotective Properties
Research indicates that the compound may possess neuroprotective properties, potentially through the reduction of oxidative stress and inflammation in neuronal cells. This suggests a role in the management of neurodegenerative diseases.
Study 1: Dopamine Transporter Inhibition
A study evaluating various pyrrolidine derivatives found that certain analogues exhibited significant inhibition of DAT with minimal effects on serotonin transporters. The lead compound demonstrated a high affinity for DAT, suggesting potential applications in treating dopamine-related disorders .
Study 2: GABA-A Receptor Modulation
Another investigation focused on the modulation of GABA-A receptors by similar compounds, revealing that specific substitutions at the phenyl ring enhanced binding affinity and metabolic stability. This study highlighted the importance of structural modifications in optimizing pharmacological profiles .
Table 1: Comparative Biological Activities of Pyrrolidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
